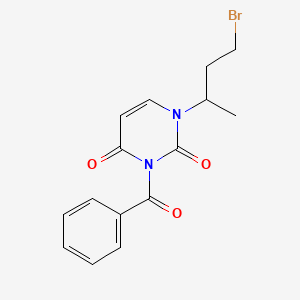
3-Benzoyl-1-(4-bromobutan-2-yl)pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzoyl-1-(4-bromobutan-2-yl)pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This compound features a benzoyl group, a bromobutan-2-yl group, and a pyrimidine-2,4-dione core, making it a molecule of interest in various chemical and pharmaceutical research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzoyl-1-(4-bromobutan-2-yl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One possible route could be:
Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, such as uracil, which undergoes alkylation to introduce the 4-bromobutan-2-yl group.
Benzoylation: The intermediate product is then subjected to benzoylation using benzoyl chloride in the presence of a base like pyridine or triethylamine to yield the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzoyl group.
Reduction: Reduction reactions could target the carbonyl groups in the pyrimidine-2,4-dione core.
Substitution: The bromine atom in the 4-bromobutan-2-yl group can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while substitution could introduce new functional groups at the bromine site.
科学的研究の応用
3-Benzoyl-1-(4-bromobutan-2-yl)pyrimidine-2,4(1H,3H)-dione could have several applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Possible applications in drug development, particularly in designing compounds with anti-cancer or anti-viral properties.
Industry: Utilized in the production of specialty chemicals or as a reagent in various industrial processes.
作用機序
The mechanism of action would depend on the specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets could include nucleic acids, proteins, or other biomolecules, and the pathways involved would be those relevant to the compound’s biological activity.
類似化合物との比較
Similar Compounds
- 3-Benzoyl-1-(4-chlorobutan-2-yl)pyrimidine-2,4(1H,3H)-dione
- 3-Benzoyl-1-(4-methylbutan-2-yl)pyrimidine-2,4(1H,3H)-dione
Uniqueness
The presence of the bromine atom in 3-Benzoyl-1-(4-bromobutan-2-yl)pyrimidine-2,4(1H,3H)-dione makes it unique compared to its analogs with different substituents. This could influence its reactivity and interactions in chemical and biological systems.
特性
CAS番号 |
378750-49-3 |
|---|---|
分子式 |
C15H15BrN2O3 |
分子量 |
351.19 g/mol |
IUPAC名 |
3-benzoyl-1-(4-bromobutan-2-yl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C15H15BrN2O3/c1-11(7-9-16)17-10-8-13(19)18(15(17)21)14(20)12-5-3-2-4-6-12/h2-6,8,10-11H,7,9H2,1H3 |
InChIキー |
UWEOWDFKXBUKOE-UHFFFAOYSA-N |
正規SMILES |
CC(CCBr)N1C=CC(=O)N(C1=O)C(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















